1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by the presence of a triazole ring, a chlorophenyl group, and a carboxamide moiety
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a chlorinated aromatic ring.
Attachment of the Carboxamide Moiety: The carboxamide group is typically formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound may be used as a probe or ligand in biological assays to study enzyme activity, receptor binding, or other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole-containing compounds, such as:
1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(3-bromophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.
1-(3-chlorophenyl)-N-(2-methylbutyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different alkyl chain length.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3-methylbutyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10(2)6-7-16-14(20)13-9-19(18-17-13)12-5-3-4-11(15)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPLNYYGYOLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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